1-(4,4-Bis(4-fluorophenyl)butyl)piperazinediylium dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-245-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of EINECS 281-245-2 involves specific reaction conditions and routes. One common method includes the reaction of Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate with triethylene glycol in a reactor . This process is carefully controlled to ensure the purity and yield of the final product. Industrial production methods may vary, but they typically involve large-scale reactors and stringent quality control measures to produce the compound efficiently and safely.
Analyse Chemischer Reaktionen
EINECS 281-245-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.
Wissenschaftliche Forschungsanwendungen
EINECS 281-245-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 281-245-2 might be employed in the production of polymers, coatings, and other materials .
Wirkmechanismus
The mechanism of action of EINECS 281-245-2 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
EINECS 281-245-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as 3-methyl-2-pentyl-2-cyclopenten-1-one (EINECS 214-434-5) and 4-bromoacetanilide (EINECS 203-154-9) . These compounds may share some chemical properties but differ in their specific applications and effects. EINECS 281-245-2 stands out due to its particular reactivity and versatility in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
83898-36-6 |
---|---|
Molekularformel |
C20H20F2N4O6 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
1-[4,4-bis(4-fluorophenyl)butylidene]-2,6-dihydropyrazine-1,4-diium;dinitrate |
InChI |
InChI=1S/C20H20F2N2.2NO3/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;2*2-1(3)4/h3-13,20H,1-2,14-15H2;;/q+2;2*-1 |
InChI-Schlüssel |
NXLACDQIUSKROR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=[N+]=CC[N+]1=CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.